molecular formula C15H22 B8788293 1H-Indene, 6-(1,1-dimethylethyl)-2,3-dihydro-1,1-dimethyl- CAS No. 3605-31-0

1H-Indene, 6-(1,1-dimethylethyl)-2,3-dihydro-1,1-dimethyl-

Cat. No. B8788293
CAS RN: 3605-31-0
M. Wt: 202.33 g/mol
InChI Key: ZGPWHILODVHWKJ-UHFFFAOYSA-N
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Patent
US04162256

Procedure details

A solution of 1,1-dimethyl-6-t-butylindane (600 grams) and acetyl chloride (314 grams) is added over a 4 hour period at -10° C. to a slurry of aluminum chloride (534 grams), 1,1-dimethyl-6-t-butylindane (1420 grams) and n-hexane (400 grams). The resulting reaction mass is poured into 5 liters of ice water with vigorous stirring thereby forming 2 liquid layers. The bottom (aqueous) layer is discarded and the organic layer is washed twice with 2 liters of water. Distillation affords recovered 1,1-dimethyl-6-t-butylindane (1252 grams, 62% recovery) and 878 grams of 4-acetyl-6-t-butyl-1,1-dimethylindane (90% yield based on acetyl chloride, 95% yield based on consumed 1,1-dimethyl-6-t-butylindane.).
Quantity
600 g
Type
reactant
Reaction Step One
Quantity
314 g
Type
reactant
Reaction Step One
Quantity
534 g
Type
reactant
Reaction Step One
Quantity
1420 g
Type
reactant
Reaction Step One
Quantity
400 g
Type
solvent
Reaction Step One
[Compound]
Name
ice water
Quantity
5 L
Type
reactant
Reaction Step Two
Quantity
1252 g
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1([CH3:15])[C:10]2[C:5](=[CH:6][CH:7]=[C:8]([C:11]([CH3:14])([CH3:13])[CH3:12])[CH:9]=2)[CH2:4][CH2:3]1.[C:16](Cl)(=[O:18])[CH3:17].[Cl-].[Al+3].[Cl-].[Cl-]>CCCCCC>[C:16]([C:6]1[CH:7]=[C:8]([C:11]([CH3:14])([CH3:13])[CH3:12])[CH:9]=[C:10]2[C:5]=1[CH2:4][CH2:3][C:2]2([CH3:15])[CH3:1])(=[O:18])[CH3:17] |f:2.3.4.5|

Inputs

Step One
Name
Quantity
600 g
Type
reactant
Smiles
CC1(CCC2=CC=C(C=C12)C(C)(C)C)C
Name
Quantity
314 g
Type
reactant
Smiles
C(C)(=O)Cl
Name
Quantity
534 g
Type
reactant
Smiles
[Cl-].[Al+3].[Cl-].[Cl-]
Name
Quantity
1420 g
Type
reactant
Smiles
CC1(CCC2=CC=C(C=C12)C(C)(C)C)C
Name
Quantity
400 g
Type
solvent
Smiles
CCCCCC
Step Two
Name
ice water
Quantity
5 L
Type
reactant
Smiles
Step Three
Name
Quantity
1252 g
Type
reactant
Smiles
CC1(CCC2=CC=C(C=C12)C(C)(C)C)C

Conditions

Stirring
Type
CUSTOM
Details
with vigorous stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The resulting reaction mass
CUSTOM
Type
CUSTOM
Details
thereby forming 2 liquid layers
WASH
Type
WASH
Details
the organic layer is washed twice with 2 liters of water
DISTILLATION
Type
DISTILLATION
Details
Distillation
CUSTOM
Type
CUSTOM
Details
affords

Outcomes

Product
Name
Type
product
Smiles
C(C)(=O)C1=C2CCC(C2=CC(=C1)C(C)(C)C)(C)C
Measurements
Type Value Analysis
AMOUNT: MASS 878 g
YIELD: PERCENTYIELD 90%
YIELD: CALCULATEDPERCENTYIELD 121.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.